molecular formula C24H26BrNO3 B1405152 (E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate CAS No. 592524-95-3

(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate

Cat. No. B1405152
M. Wt: 456.4 g/mol
InChI Key: CONQVBGTNLJASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate, or 4-Bromobenzyl-3-(3-cyclohexylcarboxamidophenyl)acrylate, is a novel synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 454.37 g/mol and a melting point of 55-57°C. Its chemical formula is C21H23BrNO3.

Scientific Research Applications

1. Hydrogel Drug Release Studies

The use of similar acrylate compounds in the creation of polymeric hydrogels has been explored for drug release applications. Arun and Reddy (2005) synthesized a novel crosslinker, closely related to the compound , and used it in hydrogels to study drug release behavior. These hydrogels demonstrated varying drug release rates depending on factors like crosslinking density, drug loading percentage, and monomer type (Arun & Reddy, 2005).

2. Photocrosslinking in Polymer Synthesis

Another application is in the field of photocrosslinking in polymer synthesis. Arun and Reddy (2004) explored the use of acrylated derivatives in copolymers, highlighting how the rate of photocrosslinking was enhanced when the compound was copolymerized with other monomers like styrene and methyl acrylate (Arun & Reddy, 2004).

3. Synthesis of Quaternary Ammonium Salts with Antioxidant Activity

Research by Kushnir et al. (2015) involved the reaction of a similar acrylate with other compounds to synthesize quaternary ammonium salts, which displayed high inhibitory activity against superoxide generation in mitochondria. This suggests potential for applications in oxidative stress management (Kushnir et al., 2015).

4. Polymerization for Multicyanocyclopropane Functionalities

Lee et al. (1993) synthesized compounds by reacting methyl bromocyanoacetate with acrylate derivatives. These monomers were then polymerized to obtain polymers with multicyanocyclopropane functionalities, indicating their use in specialized polymer synthesis (Lee et al., 1993).

5. Free-Radical Polymerization Studies

A study by Hua et al. (2005) on the free-radical polymerizations of methyl acrylate, involving compounds similar to the subject compound, revealed important insights into the polymerization behavior, hinting at potential applications in controlled/living free-radical polymerization (Hua et al., 2005).

properties

IUPAC Name

methyl 3-[3-[(4-bromophenyl)methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrNO3/c1-29-23(27)15-12-18-6-5-9-22(16-18)26(17-19-10-13-21(25)14-11-19)24(28)20-7-3-2-4-8-20/h5-6,9-16,20H,2-4,7-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONQVBGTNLJASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 85371797

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 3
Reactant of Route 3
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 4
Reactant of Route 4
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 5
Reactant of Route 5
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate
Reactant of Route 6
Reactant of Route 6
(E)-methyl 3-(3-(N-(4-bromobenzyl)cyclohexanecarboxamido)phenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.